N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a furan ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have reasonable bioluminescence properties for in vitro and in vivo biological evaluations .
Result of Action
Similar compounds have been shown to display reasonable bioluminescence properties for in vitro and in vivo biological evaluations .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and furan-2-ylmethanol under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions or as a probe in cellular imaging.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets compared to their chlorine or bromine counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17FN2O4, and it features a unique structure that includes a fluorophenyl group, a methoxyethyl chain, and a furan ring. The presence of the fluorine atom is significant as it can enhance metabolic stability and improve binding affinity to biological targets compared to other halogens such as chlorine or bromine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways that regulate various physiological functions.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Data
A summary of biological activity findings is presented in the table below:
Activity Type | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific metabolic enzymes | Study A |
Antioxidant Activity | Reduces oxidative stress in vitro | Study B |
Cytotoxicity | Exhibits cytotoxic effects on cancer cells | Study C |
Case Studies
Several case studies have explored the biological implications of this compound:
-
Cytotoxicity in Cancer Cells:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent. -
Antioxidant Properties:
Another research focused on the antioxidant capacity of this compound. Using DPPH and ABTS assays, it demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative damage. -
Inhibition of Metabolic Enzymes:
A detailed enzymatic assay revealed that the compound effectively inhibits specific enzymes related to metabolic pathways associated with cancer proliferation. This inhibition was dose-dependent, highlighting its potential therapeutic applications in oncology.
Properties
IUPAC Name |
N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-14(11-4-2-5-12(17)8-11)10-19-16(21)15(20)18-9-13-6-3-7-23-13/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFMJFUKJWNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.